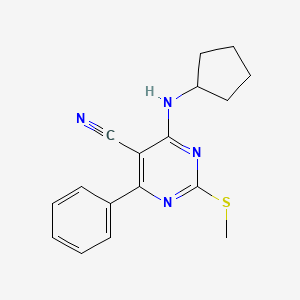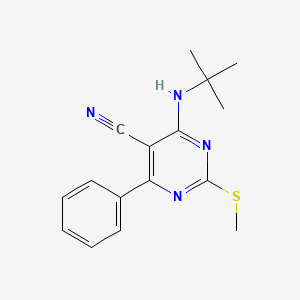![molecular formula C18H21N5OS B7834026 2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834026.png)
2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as a methylthio group, a morpholin-4-ylethylamino group, a phenyl group, and a carbonitrile group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of the Morpholin-4-ylethylamino Group: This step involves the reaction of the pyrimidine intermediate with 2-(morpholin-4-yl)ethylamine under suitable conditions, such as in the presence of a base like triethylamine.
Addition of the Phenyl Group: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanating agents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activities such as anticancer, antiviral, or antimicrobial properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the compound may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression. The exact mechanism of action can vary depending on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylthio)-4-[(2-piperidin-1-ylethyl)amino]-6-phenylpyrimidine-5-carbonitrile
- 2-(Methylthio)-4-[(2-pyrrolidin-1-ylethyl)amino]-6-phenylpyrimidine-5-carbonitrile
- 2-(Methylthio)-4-[(2-piperazin-1-ylethyl)amino]-6-phenylpyrimidine-5-carbonitrile
Uniqueness
2-(METHYLSULFANYL)-4-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to the presence of the morpholin-4-ylethylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
2-methylsulfanyl-4-(2-morpholin-4-ylethylamino)-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-25-18-21-16(14-5-3-2-4-6-14)15(13-19)17(22-18)20-7-8-23-9-11-24-12-10-23/h2-6H,7-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROJKZBDBJZDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)NCCN2CCOCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-TERT-BUTYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833945.png)

![4-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833949.png)
![4-(2-{[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B7833953.png)
![4-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833966.png)
![4-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833972.png)
![4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833976.png)
![4-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833982.png)
![4-[BIS(2-HYDROXYETHYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833996.png)
![2-(METHYLSULFANYL)-4-{[3-(METHYLSULFANYL)PHENYL]AMINO}-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7833998.png)


![4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834018.png)
![2-(METHYLSULFANYL)-4-PHENYL-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834032.png)
